3-Ethylsulfanyl-6-(3-nitrophenyl)pyridazine
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Overview
Description
“3-Ethylsulfanyl-6-(3-nitrophenyl)pyridazine” is a chemical compound with the molecular formula C12H11N3O2S . It belongs to the class of organic compounds known as pyridazines and nitrophenyls. Pyridazines are compounds containing a pyridazine ring, which is a six-membered aromatic ring with two nitrogen atoms at positions 1 and 2 . Nitrophenyl compounds contain a phenyl group, which is a six-membered aromatic ring, attached to a nitro group .
Molecular Structure Analysis
The molecular structure of “this compound” can be deduced from its name and molecular formula. It contains a pyridazine ring with an ethylsulfanyl group (–SCH2CH3) attached at position 3 and a nitrophenyl group (–C6H4NO2) attached at position 6 .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” such as its solubility, melting point, boiling point, etc., are not available in the literature I have access to .Scientific Research Applications
Antimicrobial Activity
“3-Ethylsulfanyl-6-(3-nitrophenyl)pyridazine” derivatives have been studied for their potential as antimicrobial agents. They have shown promise in inhibiting the growth of various microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. This is particularly relevant in the search for new treatments against resistant strains of bacteria .
Anticancer Properties
Research indicates that pyridazine derivatives can be effective in the fight against cancer. The structure of “this compound” allows for interaction with cancerous cells, potentially leading to the development of new anticancer drugs .
Cardiovascular Applications
Some pyridazine compounds have been identified as cardiotonic agents, which can be beneficial in treating heart conditions. The structural flexibility of “this compound” may allow it to be adapted for use in cardiovascular drugs .
Anti-Inflammatory and Analgesic Effects
The pyridazine ring is known to possess anti-inflammatory and analgesic properties. As such, “this compound” could be utilized in the development of new medications to treat pain and inflammation .
Agrochemical Applications
Pyridazine derivatives are also used in the agricultural sector. “this compound” could be involved in the synthesis of herbicides and pesticides, contributing to crop protection and yield improvement .
Neurological Disorders
There is potential for pyridazine derivatives to be used in treating various neurological disorders. The effects of “this compound” on the central nervous system could lead to new treatments for conditions such as depression, anxiety, and epilepsy .
Mechanism of Action
Target of Action
Pyridazine derivatives, which include 3-ethylsulfanyl-6-(3-nitrophenyl)pyridazine, have been utilized in medicinal chemistry against a range of biological targets .
Mode of Action
It’s known that pyridazine derivatives can interact with their targets in various ways, leading to a wide range of physiological effects .
Biochemical Pathways
Pyridazine derivatives have been shown to influence a variety of biochemical pathways, leading to diverse pharmacological activities .
Result of Action
Pyridazine derivatives have been associated with a wide range of pharmacological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities .
properties
IUPAC Name |
3-ethylsulfanyl-6-(3-nitrophenyl)pyridazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2S/c1-2-18-12-7-6-11(13-14-12)9-4-3-5-10(8-9)15(16)17/h3-8H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLDCCHJHPDTKRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(C=C1)C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901319728 |
Source
|
Record name | 3-ethylsulfanyl-6-(3-nitrophenyl)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901319728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24782271 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
893996-88-8 |
Source
|
Record name | 3-ethylsulfanyl-6-(3-nitrophenyl)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901319728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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